An In-Depth Technical Guide to 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine (CAS 91524-96-8)
An In-Depth Technical Guide to 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine (CAS 91524-96-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, reactivity, and potential applications in drug discovery, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery
The thiazolo[5,4-b]pyridine core is a recognized "privileged structure" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets, leading to a broad range of pharmacological activities. The fusion of a thiazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive scaffold for the development of novel therapeutics.
Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The specific substitution pattern of 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine, featuring a reactive chloro group and an electron-donating methoxy group, presents a unique opportunity for further chemical exploration and drug design. The chloro group at the 2-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of diverse functionalities. Simultaneously, the methoxy group at the 5-position can influence the molecule's electronic properties, solubility, and metabolic stability, all critical parameters in drug development.[1]
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine is not extensively reported in publicly available literature, we can infer its properties from closely related analogs and computational models.
Table 1: Physicochemical Properties
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₇H₅ClN₂OS | - |
| Molecular Weight | 200.65 g/mol | - |
| CAS Number | 91524-96-8 | [2] |
| Appearance | Likely an off-white to pale yellow solid | Based on similar heterocyclic compounds. |
| Melting Point | Not available. | Experimental determination is recommended. |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility of similar heterocyclic compounds. |
| LogP (Computed) | ~2.6 | Based on the isomeric compound 2-Chloro-[2][3]thiazolo[5,4-b]pyridine.[2] |
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons on the pyridine ring and the methoxy group protons are expected. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating methoxy group.
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¹³C NMR (100 MHz, CDCl₃): Signals for the seven carbon atoms are anticipated, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
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Mass Spectrometry (MS): The molecular ion peak (M+) should be observable, along with a characteristic isotopic pattern for the chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).
Synthesis and Purification: A Proposed Pathway
A robust and efficient synthesis of 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine is crucial for its further investigation. Based on established synthetic methodologies for related thiazolopyridines, a plausible multi-step synthesis is proposed, starting from commercially available 2-amino-5-methoxypyridine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine.
Step-by-Step Experimental Protocol
Step 1: Thiocyanation of 2-Amino-5-methoxypyridine
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Rationale: Introduction of a thiocyanate group at the 3-position is the initial step towards building the thiazole ring. This is typically achieved through electrophilic substitution.
-
Protocol:
-
Dissolve 2-amino-5-methoxypyridine in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of potassium thiocyanate in water dropwise while maintaining the temperature.
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Slowly add a solution of bromine in glacial acetic acid to the reaction mixture.
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Stir the reaction at low temperature for several hours until completion (monitored by TLC).
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Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter, wash with water, and dry the crude 2-amino-3-thiocyanato-5-methoxypyridine.
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Step 2: Cyclization to form the Thiazolo[5,4-b]pyridine Ring
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Rationale: Intramolecular cyclization of the thiocyanate intermediate leads to the formation of the fused thiazole ring.
-
Protocol:
-
Reflux the crude 2-amino-3-thiocyanato-5-methoxypyridine in a suitable solvent like ethanol or acetic acid.
-
The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
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Wash the product with a small amount of cold solvent and dry to obtain 2-aminothiazolo[5,4-b]pyridin-5-ol.
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Step 3: Methylation of the Hydroxyl Group
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Rationale: Conversion of the hydroxyl group to a methoxy group is a standard etherification reaction.
-
Protocol:
-
Suspend 2-aminothiazolo[5,4-b]pyridin-5-ol in a suitable solvent like DMF or acetone.
-
Add a base such as potassium carbonate.
-
Add a methylating agent, for example, methyl iodide or dimethyl sulfate, dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methoxy-thiazolo[5,4-b]pyridine.
-
Step 4: Sandmeyer Reaction for Chlorination
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate.[3][4]
-
Protocol:
-
Suspend 2-amino-5-methoxy-thiazolo[5,4-b]pyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours. Nitrogen gas evolution should be observed.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine.
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Reactivity and Potential for Further Functionalization
The chemical reactivity of 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine is dominated by the chloro substituent at the 2-position of the thiazole ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), providing a gateway to a wide array of derivatives.
Caption: Key reactions of 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine.
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Nucleophilic Substitution with Amines, Alcohols, and Thiols: The chloro group can be readily displaced by a variety of nucleophiles. Reactions with primary and secondary amines will yield the corresponding 2-amino derivatives. Similarly, alkoxides, phenoxides, and thiolates can be used to introduce ether and thioether linkages, respectively. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, alkyl, and amino functionalities at the 2-position, significantly expanding the accessible chemical space.
Potential Applications in Drug Discovery
The 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine scaffold holds considerable promise as a building block for the synthesis of novel drug candidates. The combination of the biologically active thiazolo[5,4-b]pyridine core with the strategically placed chloro and methoxy groups offers several advantages:
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The nitrogen atoms in the thiazolo[5,4-b]pyridine ring system can act as hydrogen bond acceptors. The 2-position, made reactive by the chloro group, is a prime site for introducing larger substituents that can occupy the ATP-binding pocket and confer selectivity.
-
Modulation of CNS Targets: The lipophilicity and potential for hydrogen bonding of this scaffold make it a candidate for targeting receptors and enzymes in the central nervous system. The methoxy group can enhance blood-brain barrier permeability.
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Anti-infective Agents: The thiazole ring is a component of many natural and synthetic anti-infective agents.[5][6] Derivatives of 2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine could be explored for their antibacterial and antifungal activities.
Caption: Role in a typical drug discovery pipeline.
Conclusion
2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, utilizes well-established chemical transformations. The reactivity of the 2-chloro position opens up a vast chemical space for the generation of diverse compound libraries. Researchers and drug development professionals are encouraged to explore the potential of this scaffold in their quest for new and effective medicines.
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